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Compound of Interest

Compound Name: N-(2-Benzoylphenyl)acetamide

Cat. No.: B187708 Get Quote

An in-depth analysis of the crystal structure of N-(2-Benzoylphenyl)acetamide is crucial for

understanding its solid-state conformation, intermolecular interactions, and potential

polymorphic forms, which are critical parameters in drug development and materials science.

This technical guide provides a comprehensive overview of the crystallographic analysis of this

compound, based on data from its close structural analog, N-(2-Acetylphenyl)acetamide, due

to the absence of published specific crystallographic data for the title compound. The

methodologies for synthesis, crystallization, and X-ray diffraction analysis are detailed to

provide a complete picture for researchers.

Representative Crystallographic Data
The following table summarizes the crystallographic data for N-(2-Acetylphenyl)acetamide, a

closely related analog of N-(2-Benzoylphenyl)acetamide. This data provides valuable insight

into the expected structural parameters for the title compound.
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Parameter Value

Chemical Formula C₁₀H₁₁NO₂

Formula Weight 177.20

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a (Å) 7.765 (7)

b (Å) 8.699 (7)

c (Å) 15.805 (13)

α (°) 90

β (°) 119.35 (7)

γ (°) 90

Volume (Å³) 930.6 (14)

Z 4

Data Collection & Refinement

Temperature (K) 298 (2)

Radiation Mo Kα (λ = 0.71073 Å)

R-factor 0.048

wR-factor 0.118

Data-to-parameter ratio 13.2

Key Structural Features

Intramolecular Hydrogen Bond N—H···O [H···O = 1.893 (18) Å][1][2]

Experimental Protocols
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The following sections detail the generalized experimental procedures for the synthesis,

crystallization, and crystal structure determination of aromatic acetamides like N-(2-
Benzoylphenyl)acetamide, based on established methods for analogous compounds.[2]

Synthesis
The synthesis of N-(2-Acetylphenyl)acetamide, the reference compound, is achieved through

the reaction of 2'-aminoacetophenone with acetic anhydride.[1][2] A similar approach can be

envisioned for N-(2-Benzoylphenyl)acetamide, starting from 2-aminobenzophenone.

Procedure:

Dissolve 2'-aminoacetophenone in acetic anhydride.[2]

Stir the reaction mixture at room temperature for a designated period.

Quench the reaction by the addition of water to hydrolyze any excess acetic anhydride.[2]

Collect the resulting precipitate by filtration.

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield

the final product.[2]

Crystallization
Obtaining single crystals of sufficient quality is paramount for X-ray diffraction analysis. For

compounds like N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, slow evaporation

from a solution in deuterated dimethyl sulfoxide (DMSO-d6) within an NMR tube over several

weeks yielded suitable crystals.[3][4]

Procedure:

Dissolve the purified compound in a suitable solvent (e.g., DMSO, ethanol, acetone) to form

a saturated or near-saturated solution.

Employ a slow evaporation technique by leaving the solution in a loosely capped vial or an

NMR tube at room temperature.[3][4]
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Alternatively, vapor diffusion or slow cooling methods can be utilized to promote the growth

of single crystals.

Monitor the solution periodically for the formation of well-defined single crystals.

X-ray Data Collection and Structure Refinement
The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

A suitable single crystal is mounted on a diffractometer.

The crystal is maintained at a constant temperature, often a cryogenic temperature like 100

K or 120 K, to minimize thermal vibrations.

X-ray diffraction data are collected using a specific radiation source, typically Mo Kα

radiation.

The collected diffraction data are processed, which includes integration of reflection

intensities and corrections for absorption.

The crystal structure is solved using direct methods and refined by full-matrix least-squares

on F².

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in

calculated positions and refined using a riding model.

The final structural model is validated using software tools to ensure its quality and accuracy.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the crystal structure analysis of a

small organic molecule like N-(2-Benzoylphenyl)acetamide.
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Workflow for Crystal Structure Analysis.
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This guide provides a foundational understanding of the processes involved in the crystal

structure analysis of N-(2-Benzoylphenyl)acetamide for researchers and professionals in drug

development. While specific data for the title compound is not yet available, the information

from analogous structures offers a robust framework for future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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